molecular formula C6H11N3O2 B12946280 ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate CAS No. 562841-85-4

ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate

Cat. No.: B12946280
CAS No.: 562841-85-4
M. Wt: 157.17 g/mol
InChI Key: AXKWOLWGODVHLU-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl glyoxalate with an amine, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts such as zinc chloride or nickel, and the process may be carried out under mild to moderate temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylates, while substitution reactions can produce a variety of substituted imidazoles .

Scientific Research Applications

Ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

  • Ethyl 4-methyl-5-imidazolecarboxylate
  • Ethyl 1H-imidazole-4-carboxylate
  • 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole

Comparison: Ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate is unique due to the presence of an amino group at the 5-position, which can significantly influence its chemical reactivity and biological activity. Compared to other imidazole derivatives, this compound may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific applications .

Properties

CAS No.

562841-85-4

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate

InChI

InChI=1S/C6H11N3O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3-5H,2,7H2,1H3,(H,8,9)

InChI Key

AXKWOLWGODVHLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(NC=N1)N

Origin of Product

United States

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